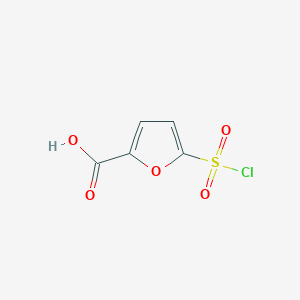

5-(Chlorosulfonyl)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chlorosulfonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFYXOXRJDCQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512085 | |

| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-76-8 | |

| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic Acid: A Core Intermediate for Drug Discovery

An In-depth Technical Guide:

This guide provides a detailed exploration of the synthesis of 5-(chlorosulfonyl)furan-2-carboxylic acid from furoic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple protocol to offer a comprehensive understanding of the reaction's mechanistic underpinnings, safety imperatives, and practical execution. Our focus is on empowering scientists to not only replicate this synthesis but to strategically troubleshoot and adapt it.

The target molecule, this compound, is a bifunctional synthetic building block of significant value. Its furan scaffold is a common motif in pharmaceuticals, while the carboxylic acid and the highly reactive sulfonyl chloride groups offer orthogonal handles for diverse chemical transformations, such as amide and sulfonamide bond formation. This makes it a crucial intermediate for constructing complex molecular architectures in the pursuit of novel therapeutic agents.

Part 1: The Chemistry of Furan Chlorosulfonation

The conversion of furoic acid to this compound is achieved through electrophilic aromatic substitution (EAS). The furan ring, an electron-rich heterocycle, is readily attacked by a potent electrophile generated from chlorosulfonic acid.

Mechanism of Action: Generating the Electrophile

Chlorosulfonic acid (ClSO₃H) is a powerful reagent that serves as both the solvent and the source of the electrophile.[1] The reaction does not proceed via a simple protonated chlorosulfonic acid. Instead, an equilibrium between several molecules of the acid generates the highly electrophilic chlorosulfonium cation, SO₂Cl⁺.[2][3]

3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

This electrophile is then attacked by the electron-rich furan ring.

Regioselectivity: The Directing Effects on the Furan Ring

In electrophilic aromatic substitution, the furan ring exhibits a strong preference for substitution at the C5 position (alpha to the oxygen), which is the most nucleophilic site. The carboxylic acid group at the C2 position is an electron-withdrawing and deactivating group. However, the activating effect of the furan ring's oxygen atom dominates, directing the incoming electrophile almost exclusively to the vacant C5 position.

Overall Reaction Scheme

The reaction can be summarized as the direct chlorosulfonation of the C5 position of furoic acid.

Caption: Overall reaction for the synthesis of this compound.

Part 2: Experimental Protocol and Safety Mandates

The execution of this synthesis requires meticulous attention to safety and procedural detail. Chlorosulfonic acid is an extremely hazardous substance that reacts violently with water and is severely corrosive.[4][5]

Critical Safety Precautions

-

Work Environment: All operations MUST be conducted in a certified, high-performance chemical fume hood.[5]

-

Personal Protective Equipment (PPE): A full suite of acid-resistant PPE is mandatory. This includes:

-

Reagent Handling: Chlorosulfonic acid reacts explosively with water, releasing large quantities of toxic hydrogen chloride (HCl) gas.[4] Ensure all glassware is scrupulously dry. Never add water to the acid.[8]

-

Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[4][7] Have an appropriate spill kit (e.g., vermiculite or dry sand, NOT combustible materials) and a neutralizing agent (e.g., sodium bicarbonate) ready.[6][7]

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Moles (mol) | Equivalents |

| 2-Furoic Acid | 112.08 | 5.00 g | 0.0446 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 20 mL (~35 g) | 0.300 | ~6.7 |

Equipment:

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (or powder funnel)

-

Thermometer

-

Ice-water bath

-

500 mL beaker for quenching

-

Büchner funnel and filter flask

-

Vacuum pump or aspirator

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis and isolation of the target compound.

-

Setup: In a fume hood, equip a 100 mL three-neck flask with a magnetic stir bar and a thermometer. Charge the flask with chlorosulfonic acid (20 mL).

-

Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the acid to cool to between 0 and 5 °C.

-

Addition of Furoic Acid: This is a highly exothermic step. Add the 2-furoic acid (5.00 g) in very small portions over 30-45 minutes. The key is to maintain the internal temperature of the reaction mixture below 10 °C. Causality Insight: Rapid addition will cause a temperature spike, leading to the decomposition of the furan ring and significantly reduced yields.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The solution will typically darken.

-

Quenching (Critical Step): Prepare a 500 mL beaker containing approximately 150 g of crushed ice. In the fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. This will generate a large volume of HCl gas. Trustworthiness: The slow addition to a large volume of ice is a self-validating control measure to manage the violent and exothermic reaction with water.

-

Precipitation: As the ice melts and the mixture is stirred, a solid precipitate of this compound will form. Continue stirring the cold slurry for 15-20 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual sulfuric and hydrochloric acids.

-

Drying: Dry the product under vacuum to a constant weight. The resulting compound should be a white to off-white solid.

Part 3: Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Expected Outcome

-

Appearance: White to light-yellow crystalline solid.

-

Yield: Typically in the range of 70-85%.

-

Stability: The sulfonyl chloride moiety is susceptible to hydrolysis. The product should be stored in a desiccator under an inert atmosphere.

Analytical Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two protons on the furan ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the furan ring carbons, the carboxyl carbon, and the carbon bearing the sulfonyl chloride group.

-

Infrared (IR) Spectroscopy: Key vibrational stretches to identify are:

-

~1700 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~2500-3300 cm⁻¹ (broad O-H stretch of the carboxylic acid)

-

~1380 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonyl chloride)

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the -SO₂Cl group.

This comprehensive guide provides the necessary framework for the successful and safe synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety protocols, researchers can confidently produce this valuable intermediate for applications in drug discovery and beyond.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- Atul Ltd. (n.d.). Chlorosulfonic acid.

- Sigma-Aldrich. (2024). Safety Data Sheet: Chlorosulfonic acid.

- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Reddit user discussion on r/OrganicChemistry. (2020). Chlorosulfonation Mechanism.

- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chlorosulfonyl)furan-2-carboxylic acid

Introduction: A Bifunctional Reagent of Strategic Importance in Medicinal Chemistry

5-(Chlorosulfonyl)furan-2-carboxylic acid stands as a notable heterocyclic compound, distinguished by its bifunctional nature that imparts significant versatility in synthetic organic chemistry, particularly within the realm of drug discovery and development. The molecule incorporates a furan scaffold, a privileged structure in many biologically active compounds, functionalized with both a carboxylic acid and a highly reactive chlorosulfonyl group. This unique combination allows for orthogonal chemical modifications, positioning it as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The carboxylic acid moiety offers a handle for esterification and amidation, while the chlorosulfonyl group serves as a potent electrophile for the introduction of sulfonamide and sulfonate ester functionalities.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization to support its application in research and development.

Molecular Structure and Core Physicochemical Properties

The structural framework of this compound is foundational to its chemical behavior. The electron-withdrawing nature of both the carboxylic acid and the chlorosulfonyl group significantly influences the electron density distribution within the furan ring, impacting its reactivity and spectroscopic properties.

A summary of its core physicochemical properties is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and data from analogous compounds due to the limited availability of published experimental results for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClO₅S | ChemScene |

| Molecular Weight | 210.59 g/mol | ChemScene |

| CAS Number | 80466-76-8 | Benchchem, ChemScene |

| Melting Point | 128-132 °C | Benchchem |

| Boiling Point | Not experimentally determined. Predicted to be high with decomposition. | N/A |

| Solubility | Expected to react with protic solvents like water and alcohols. Likely soluble in aprotic organic solvents. | Benchchem |

| LogP (predicted) | 0.9053 | ChemScene |

| Topological Polar Surface Area (TPSA) | 84.58 Ų | ChemScene |

Synthesis and Reactivity: A Dual-Handle Intermediate

The synthesis of this compound is anticipated to proceed via the direct chlorosulfonation of furan-2-carboxylic acid. This electrophilic aromatic substitution reaction typically employs an excess of chlorosulfonic acid or a mixture of chlorosulfonic acid and thionyl chloride to introduce the -SO₂Cl group onto the furan ring. The 5-position is the most likely site of substitution due to the directing effects of the carboxylic acid group and the inherent reactivity of the furan ring.

The true synthetic value of this compound lies in its dual reactivity. The carboxylic acid and chlorosulfonyl groups can be selectively targeted by choosing appropriate reaction conditions and reagents, enabling a stepwise elaboration of the molecule.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters. This is a classic Fischer esterification, which is an equilibrium process.[2][3]

-

Amidation: Formation of amides can be achieved by reacting the carboxylic acid with amines. This typically requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and facilitate the reaction, as the direct reaction is often inefficient due to salt formation.[4][5]

Reactions of the Chlorosulfonyl Group

The chlorosulfonyl group is a highly potent electrophile and readily reacts with a variety of nucleophiles:

-

Sulfonamide Formation: Reaction with primary or secondary amines provides a straightforward route to a diverse range of sulfonamides. These reactions are typically rapid and can be carried out under mild conditions.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols leads to the formation of sulfonate esters.

This differential reactivity allows for a strategic approach to synthesis, where one functional group can be modified while the other remains intact for subsequent transformations.

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the strong absorptions of the carboxylic acid and sulfonyl chloride groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1760-1690 cm⁻¹.[6]

-

S=O Asymmetric and Symmetric Stretches (Sulfonyl Chloride): Two strong absorption bands are characteristic of the sulfonyl chloride group, appearing around 1375-1410 cm⁻¹ (asymmetric) and 1185-1204 cm⁻¹ (symmetric).[8][9]

-

C-O Stretch (Carboxylic Acid): A moderate to strong absorption is expected in the 1320-1210 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two furan protons and the acidic proton of the carboxylic acid.

-

Furan Protons: Two doublets are expected for the protons on the furan ring. The electron-withdrawing effects of the substituents will shift these signals downfield compared to unsubstituted furan. The coupling constant between these two protons will be characteristic of a 3,4-disubstituted furan.

-

Carboxylic Acid Proton: A broad singlet is anticipated at a significantly downfield chemical shift, typically in the range of 10-13 ppm, which is characteristic of a carboxylic acid proton.[10] This signal would disappear upon the addition of D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 160-185 ppm.[10]

-

Furan Carbons: The chemical shifts of the four furan carbons will be influenced by the attached functional groups. The carbon bearing the carboxylic acid and the carbon bearing the chlorosulfonyl group are expected to be the most downfield of the ring carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to significant fragmentation.

-

Molecular Ion Peak (M⁺): The molecular ion peak should be observable, and its isotopic pattern will be characteristic of a molecule containing one chlorine and one sulfur atom. Specifically, the M+2 peak will be more intense than in a molecule containing only chlorine due to the contribution of the ³⁴S isotope.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of Cl, SO₂, COOH, and the entire chlorosulfonyl group. The fragmentation of the furan ring is also possible.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, information from related compounds suggests that it should be handled with care. It is likely to be a corrosive substance that can cause severe skin burns and eye damage. Inhalation of dust or vapors may cause respiratory irritation. Due to the reactivity of the chlorosulfonyl group with water, it is also expected to be moisture-sensitive. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a highly versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a carboxylic acid and a reactive chlorosulfonyl group on a furan scaffold allows for a wide range of chemical transformations. While a comprehensive experimental dataset of its physicochemical properties is not yet fully available in the public domain, this guide provides a solid foundation based on known data and well-established chemical principles. Further research to fully characterize this compound and explore its synthetic applications is warranted and will undoubtedly contribute to the development of novel and complex molecules with potential therapeutic value.

References

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008-07-30). [Link]

-

Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKAT USA. [Link]

-

separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses Procedure. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. [Link]

-

Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

-

Synonyms of Furan-2-carboxylic acid. Golm Metabolome Database (GMD). [Link]

-

Carboxylic acid react with amine? Condition?? ResearchGate. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. ResearchGate. [Link]

-

21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

-

New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. ResearchGate. [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

-

21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. [Link]

-

Furan-2-carboxylic acid (1TMS). Golm Metabolome Database (GMD). [Link]

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. [Link]

Sources

- 1. This compound | 80466-76-8 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-(Chlorosulfonyl)furan-2-carboxylic acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chlorosulfonyl)furan-2-carboxylic acid, bearing the CAS number 54332-63-3, is a bifunctional heterocyclic compound with significant potential in synthetic chemistry. Its unique structure, incorporating both a reactive sulfonyl chloride and a versatile carboxylic acid on a furan scaffold, positions it as a valuable intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, key chemical transformations, and potential applications, particularly in the realm of medicinal chemistry and materials science. Safety and handling protocols are also addressed, providing a complete resource for researchers working with this reactive building block.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities and material properties.[1] Functionalization of the furan nucleus allows for the fine-tuning of these properties. This compound is a prime example of a highly functionalized furan derivative, offering two distinct reactive sites for orthogonal chemical modifications. The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Concurrently, the carboxylic acid moiety can undergo a wide array of transformations, including esterification, amidation, and conversion to other functional groups. This dual reactivity makes it a powerful tool for the construction of novel molecular architectures.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₅H₃ClO₅S |

| Molecular Weight | 210.59 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Expected to be relatively high due to polarity and potential for hydrogen bonding |

| Boiling Point | Likely to decompose upon heating at atmospheric pressure |

| Solubility | Expected to be soluble in polar organic solvents and reactive with protic solvents like water and alcohols. |

Predicted Spectroscopic Data

The spectroscopic signature of this compound can be anticipated by considering the characteristic signals of its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the chlorosulfonyl and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[2]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the furan ring and the carboxylic acid carbon. The carbons attached to the electron-withdrawing groups (C2 and C5) will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, as well as a strong, broad O-H stretching band for the carboxylic acid dimer from 2500 to 3300 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹.[2][3]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, along with characteristic isotopic peaks for chlorine and sulfur. Fragmentation patterns would likely involve the loss of SO₂Cl, COOH, and other small molecules.[4]

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of this compound involves the direct chlorosulfonylation of 2-furoic acid. This approach is analogous to the preparation of other sulfonyl chlorides from aromatic precursors.

Proposed Synthesis of this compound

A likely synthetic route involves the reaction of 2-furoic acid with an excess of chlorosulfonic acid.[5]

Experimental Protocol:

-

In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (e.g., 3-5 equivalents) to 0°C.

-

Slowly add 2-furoic acid (1 equivalent) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or NMR of a quenched aliquot).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

-

Low-Temperature Addition: The initial cooling and slow addition are crucial to control the highly exothermic reaction between the carboxylic acid and chlorosulfonic acid, preventing degradation of the starting material and product.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of the highly reactive chlorosulfonic acid and the product with atmospheric moisture.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is expected to be a solid that is sparingly soluble in the acidic aqueous medium.

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile building block for a variety of chemical transformations.

Reactions of the Chlorosulfonyl Group

The highly electrophilic sulfonyl chloride group is the primary site for nucleophilic attack.

Reaction with primary or secondary amines readily yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.[6]

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Add the desired amine (1.1-2.0 equivalents) and a base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying and purification (e.g., chromatography or recrystallization).

Caption: General scheme for the synthesis of sulfonamides.

Reaction with alcohols in the presence of a base yields sulfonate esters.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety offers a second handle for further molecular elaboration.

Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed to form the corresponding esters.

The carboxylic acid can be activated (e.g., by conversion to an acid chloride or using coupling reagents) and reacted with amines to form amides.

Diels-Alder Reactions

Furan derivatives can act as dienes in Diels-Alder reactions. While the electron-withdrawing nature of the substituents on this compound might reduce its reactivity as a diene, reactions with highly reactive dienophiles under forcing conditions could be possible.[7]

Potential Applications

The unique structural features of this compound suggest its utility in several areas of research and development.

-

Medicinal Chemistry: As a scaffold for the synthesis of novel sulfonamides and other derivatives with potential biological activities, such as antibacterial, antiviral, or anticancer properties.

-

Materials Science: As a monomer or cross-linking agent for the development of novel polymers with tailored properties. The furan ring can impart rigidity and thermal stability, while the sulfonyl and carboxyl groups can be used for further functionalization.[8]

-

Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.

Safety and Handling

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is strongly recommended to consult the Safety Data Sheet (SDS) for benzenesulfonyl chloride as a proxy for understanding the potential hazards.[9]

Conclusion

This compound is a promising, albeit under-documented, bifunctional building block with considerable potential for the synthesis of a wide array of novel compounds. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to complex molecular architectures that would be challenging to prepare by other means. This technical guide, by consolidating predicted properties, proposing a viable synthetic route, and outlining its reactivity and potential applications, aims to serve as a valuable resource for researchers seeking to exploit the synthetic utility of this versatile furan derivative. As with any reactive chemical, adherence to strict safety protocols is paramount.

References

- WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google P

-

2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [(2-Furoic acid) (Furfuryl alcohol)]. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2. (URL: [Link])

- US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (URL: [Link])

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkat USA. (URL: [Link])

-

2-Furoic acid - Wikipedia. (URL: [Link])

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (URL: [Link])

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry - ACS Publications. (URL: [Link])

-

THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. (URL: [Link])

-

¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA) - ResearchGate. (URL: [Link])

-

Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC - NIH. (URL: [Link])

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed. (URL: [Link])

-

A convenient synthesis of 5-fluorofuran-2-carboxylic acid - ResearchGate. (URL: [Link])

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - RSC Publishing. (URL: [Link])

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (URL: [Link])

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - ResearchGate. (URL: [Link])

-

Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica - American Chemical Society. (URL: [Link])

-

Furfural and Furoic acid - CUTM Courseware. (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

-

A scalable carboxylation route to furan-2,5-dicarboxylic acid - RSC Publishing. (URL: [Link])

- US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google P

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. (URL: [Link])

-

2-Thiophenesulfonyl chloride - the NIST WebBook. (URL: [Link])

-

NMR spectra - ORCA 5.0 tutorials - FACCTs. (URL: [Link])

-

Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (URL: [Link])

-

Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes - DTIC. (URL: [Link])

- WO2015056270A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google P

-

Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint) - ResearchGate. (URL: [Link])

-

An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - Beilstein Journals. (URL: [Link])

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 8. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(Chlorosulfonyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 5-(Chlorosulfonyl)furan-2-carboxylic acid. As a highly reactive molecule containing a sulfonyl chloride and a carboxylic acid moiety on a furan scaffold, understanding its structural confirmation through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopy and data from analogous structures.

Molecular Profile and Significance

This compound (CAS No. 80466-76-8) is a bifunctional organic compound with the molecular formula C₅H₃ClO₅S and a molecular weight of 210.59 g/mol [1]. Its structure, featuring both a reactive sulfonyl chloride and a carboxylic acid, makes it a valuable intermediate for the synthesis of a diverse range of derivatives, including sulfonamides and esters, with potential applications in drug discovery and as specialized monomers. The correct interpretation of its spectroscopic data is the first critical step in any synthetic or analytical workflow involving this compound.

Key Molecular Information:

| Property | Value |

| CAS Number | 80466-76-8[1] |

| Molecular Formula | C₅H₃ClO₅S[1] |

| Molecular Weight | 210.59[1] |

| Synonyms | 5-(Chlorosulfonyl)-2-furoic acid[1] |

| SMILES | C1=C(C(=O)O)OC(=C1)S(=O)(=O)Cl[1] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the furan ring protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The significant downfield shift is anticipated due to the strong electron-withdrawing effects of both the carboxylic acid and the chlorosulfonyl groups.

Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.5 | Singlet (broad) | - | 1H | -COOH |

| ~7.6 | Doublet | ~3.5 | 1H | H-3 or H-4 |

| ~7.4 | Doublet | ~3.5 | 1H | H-3 or H-4 |

Rationale for Predictions:

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.

-

Furan Protons: The furan ring protons at positions 3 and 4 will appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the opposing electronic effects of the electron-withdrawing carboxylic acid and chlorosulfonyl groups. Data from similar substituted furan-2-carboxylic acids show protons in the 7-8 ppm range[2]. The specific positions of the doublets for H-3 and H-4 would require experimental confirmation or advanced computational prediction.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbonyl carbon and the carbons directly attached to the electron-withdrawing groups will be significantly deshielded.

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C=O |

| ~155 | C-5 |

| ~146 | C-2 |

| ~120 | C-3 or C-4 |

| ~112 | C-3 or C-4 |

Rationale for Predictions:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield position, typically around 159 ppm[2].

-

Furan Carbons: The furan carbons will be influenced by the substituents. C-2 and C-5, being directly attached to the electron-withdrawing groups, will be the most downfield. The chemical shifts are estimated based on data for similar furan derivatives[2]. The precise assignment of C-3 and C-4 would require 2D NMR experiments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Caption: Workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the acidic proton.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Set the temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a spectral width of at least 16 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of at least 200 ppm.

-

A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule. For this compound, the characteristic vibrations of the carboxylic acid and sulfonyl chloride groups will be prominent.

Table of Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer)[3][4] |

| 1760-1690 | Strong | C=O stretch (carboxylic acid)[3][4] |

| 1380-1350 & 1190-1160 | Strong | Asymmetric and Symmetric S=O stretch (sulfonyl chloride) |

| 1320-1210 | Medium | C-O stretch (carboxylic acid)[3] |

| 950-910 | Medium, Broad | O-H bend (out-of-plane)[3] |

Rationale for Predictions:

-

Carboxylic Acid Group: The O-H stretch of a carboxylic acid typically appears as a very broad band from 3300-2500 cm⁻¹ due to hydrogen bonding[3][4]. The C=O stretch will be a strong, sharp peak in the 1760-1690 cm⁻¹ region. The C-O stretch and O-H bend will also be present in their characteristic regions[3].

-

Sulfonyl Chloride Group: Sulfonyl chlorides exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1380-1350 cm⁻¹ and 1190-1160 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Scan: With the ATR crystal clean, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum by subtracting the background and performing a baseline correction. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 210/212 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom. |

| 175 | Loss of Cl ([M-Cl]⁺) |

| 111 | Furan-2-carboxylic acid fragment |

| 99 | Acylium ion from cleavage of the C-S bond |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak is expected at m/z 210, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 212 with approximately one-third the intensity of the M peak will be observed, which is characteristic of a single chlorine atom.

-

Fragmentation: In the mass spectra of acyl chlorides, the molecular ion peak is often weak or absent[5]. A common fragmentation pathway is the loss of the halogen atom. For sulfonyl chlorides, cleavage of the S-Cl bond is also a likely fragmentation. Another probable fragmentation is the cleavage of the C-S bond, leading to an acylium ion.

Experimental Protocol for MS Data Acquisition

Sources

electrophilic substitution reactions on furan-2-carboxylic acid

An In-depth Technical Guide to the Electrophilic Substitution Reactions on Furan-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the principles, mechanisms, and practical methodologies governing (2-furoic acid). Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes core mechanistic understanding with field-proven insights to navigate the unique reactivity of this important heterocyclic building block.

Introduction: The Unique Electronic Landscape of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is a readily available organic compound, often derived from biomass, making it a valuable starting material in sustainable chemistry.[1][2] Its structure, featuring a π-electron rich furan ring appended with a strongly electron-withdrawing carboxylic acid group, presents a fascinating case study in aromatic reactivity.

The furan ring itself is a five-membered heterocycle with six π-electrons, making it significantly more electron-rich and thus more reactive towards electrophiles than benzene.[3] This heightened reactivity is akin to that of an activated benzene derivative, such as anisole. However, the presence of the carboxylic acid group at the C2 position fundamentally alters this reactivity profile. The -COOH group exerts a strong deactivating effect on the ring through both its negative inductive (-I) and resonance (-M) effects, reducing the overall nucleophilicity and making electrophilic substitution more challenging than on unsubstituted furan.[4]

The Core Principle: Regioselectivity and Mechanistic Rationale

The central question in the electrophilic substitution of furan-2-carboxylic acid is that of regioselectivity. While the carboxylic acid group is deactivating, substitution is not only possible but also highly regioselective. The incoming electrophile is overwhelmingly directed to the C5 position.

This preference is dictated by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed upon electrophilic attack at the possible positions (C3, C4, and C5).

-

Attack at C5: This is the most favored pathway. The resulting sigma complex is stabilized by three principal resonance structures. Crucially, the positive charge is delocalized across the C3-C4 double bond and onto the ring oxygen without being placed on the carbon atom (C2) that bears the electron-withdrawing carboxyl group.

-

Attack at C4: Attack at this position results in a less stable intermediate. The positive charge is placed on the adjacent C3 and C5 carbons, but delocalization is less effective compared to C5 attack.

-

Attack at C3: This pathway is the least favored. The resulting sigma complex has a particularly unstable resonance contributor where the positive charge is located on the C2 carbon, directly adjacent to the powerfully electron-withdrawing -COOH group. This juxtaposition of positive charge and an electron-deficient center is highly energetically unfavorable.

The diagram below illustrates the resonance structures for attack at each position, visually confirming the superior stability of the intermediate formed via C5 attack.

Caption: Sigma complex stability determines C5 substitution preference.

Key Electrophilic Substitution Reactions and Protocols

The deactivation of the ring necessitates careful selection of reaction conditions, often requiring milder reagents than those used for unsubstituted furan to prevent polymerization or other side reactions.[5][6]

Nitration

Direct nitration with mixed acid (HNO₃/H₂SO₄) is too harsh and leads to decomposition.[6][7] The preferred method utilizes acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, at low temperatures.

Protocol: Synthesis of 5-Nitro-furan-2-carboxylic acid [4]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, cool acetic anhydride (5 eq.) to -10 °C using a suitable cooling bath (e.g., acetone/dry ice).

-

Add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring, ensuring the internal temperature is maintained below 0 °C.

-

Stir the resulting acetyl nitrate solution for 15 minutes at -10 °C.

-

Reaction: In a separate flask, dissolve furan-2-carboxylic acid (1 eq.) in acetic anhydride and cool the solution to -10 °C.

-

Add the pre-formed acetyl nitrate solution dropwise to the furan-2-carboxylic acid solution, maintaining the temperature at -10 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture carefully onto crushed ice.

-

The solid product precipitates. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield 5-nitro-furan-2-carboxylic acid.

A critical consideration in the nitration of some furan derivatives is the potential for decarboxy-nitration, where the carboxylic acid group is displaced by the nitro group, although substitution at C5 is the primary pathway for the parent acid.

Halogenation

Direct halogenation with Br₂ or Cl₂ can be aggressive, leading to polyhalogenation and decomposition.[5] Milder conditions are necessary to achieve mono-substitution at the C5 position.

Protocol: Synthesis of 5-Bromo-furan-2-carboxylic acid [5]

-

Setup: In a flask protected from light, dissolve furan-2-carboxylic acid (1 eq.) in a suitable solvent such as dioxane or dimethylformamide (DMF).

-

Reaction: Cool the solution to a low temperature (e.g., -5 °C to 0 °C).

-

Add a solution of bromine (1 eq.) in the same solvent dropwise with stirring.

-

Monitoring and Work-up: Allow the reaction to proceed at low temperature until TLC indicates consumption of the starting material.

-

Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume excess bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Sulfonation

Fuming sulfuric acid causes ring degradation. The use of a less aggressive sulfonating agent, such as a complex of sulfur trioxide with pyridine or dioxane, is essential.[8][9]

Protocol: Synthesis of 5-Sulfo-furan-2-carboxylic acid [8][10]

-

Setup: Prepare the sulfur trioxide-pyridine complex by carefully adding SO₃ to pyridine at low temperature.

-

Reaction: Dissolve furan-2-carboxylic acid (1 eq.) in a solvent like pyridine or dichloroethane.

-

Add the SO₃-pyridine complex (1-1.2 eq.) portion-wise to the solution at room temperature.

-

Work-up: Stir the mixture for several hours. Upon completion, carefully pour the mixture into ice water and acidify to precipitate the product.

-

Isolate the 5-sulfo-furan-2-carboxylic acid by filtration.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are notoriously difficult to perform on furan-2-carboxylic acid.[5] There are two primary challenges:

-

Ring Sensitivity: The furan ring is prone to polymerization under the strongly acidic conditions of traditional Lewis acid catalysts (e.g., AlCl₃).[11][12]

-

Catalyst Deactivation: The carboxylic acid group can form a complex with the Lewis acid catalyst, deactivating both the catalyst and the substrate.

Successful acylations typically require milder catalysts like phosphoric acid or boron trifluoride etherate, often with an acid anhydride as the acylating agent.[5][8]

| Reaction | Electrophile | Reagents & Conditions | Major Product |

| Nitration | NO₂⁺ | HNO₃ / Acetic Anhydride, -10 °C | 5-Nitro-furan-2-carboxylic acid |

| Bromination | Br⁺ | Br₂ in Dioxane or DMF, 0 °C | 5-Bromo-furan-2-carboxylic acid |

| Sulfonation | SO₃ | SO₃-Pyridine complex, rt | 5-Sulfo-furan-2-carboxylic acid |

| Acylation | RCO⁺ | RCOCl / Mild Lewis Acid (e.g., BF₃) | 5-Acyl-furan-2-carboxylic acid (often low yield) |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the nitration of furan-2-carboxylic acid, emphasizing the critical control of temperature.

Caption: Workflow for the nitration of furan-2-carboxylic acid.

Conclusion and Outlook

The electrophilic substitution of furan-2-carboxylic acid is a cornerstone reaction for accessing 2,5-disubstituted furan derivatives. A thorough understanding of the underlying electronic effects is paramount for success. The strong electron-withdrawing nature of the C2-carboxylic acid deactivates the ring but robustly directs incoming electrophiles to the C5 position due to the superior stability of the resulting cationic intermediate.

For the practicing scientist, the key takeaway is the necessity of employing mild reaction conditions to circumvent the inherent acid sensitivity of the furan nucleus, which can otherwise lead to polymerization and decomposition. By carefully selecting non-aggressive reagents, such as acetyl nitrate for nitration and SO₃-pyridine for sulfonation, chemists can effectively functionalize this versatile platform molecule, paving the way for applications in pharmaceuticals, agrochemicals, and materials science.

References

-

Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: EArS of heteroaromatics. Retrieved from [Link]

-

Chemistry Notes. (2020, January 1). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution. Retrieved from [Link]

-

Slideshare. (n.d.). Reactivity order of Pyrrole, Furan and Thiophene.pptx. Retrieved from [Link]

-

Chemistry ABC. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744. Retrieved from [Link]

-

Bentham Science Publishers. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

-

Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Ingenta Connect. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]

-

Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, April 28). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Retrieved from [Link]

-

Semantic Scholar. (2025, October 23). Direct Conversion of Carboxylic Groups to Furans. Retrieved from [Link]

-

PubMed. (2025, October 31). Direct Conversion of Carboxylic Groups to Furans. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

-

Sasaki, T. (1955). Application of the Decarboxy-nitrosustitution Reaction on Nitration of Furan Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University, 33(1), 26-36. Retrieved from [Link]

-

Scribd. (n.d.). Furan: Reaction With Electrophiles - Protonation. Retrieved from [Link]

-

Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Retrieved from [Link]

-

Química Organica.org. (n.d.). Furan nitration. Retrieved from [Link]

-

Quora. (2019, August 1). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Retrieved from [Link]

-

ResearchGate. (2025, October 31). Direct Conversion of Carboxylic Groups to Furans | Request PDF. Retrieved from [Link]

-

YouTube. (2018, July 29). 5 Electrophilic Substitution of Furan. Retrieved from [Link]

-

Axsyn. (n.d.). 2-Furancarboxylic acid,5-sulfo-;87299-57-8. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). THE SIMPLE HALOGEN DERIVATIVES OF FURAN. Retrieved from [Link]

-

Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2020, September 16). MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2025, August 8). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid | C5H4O3 | CID 6919. Retrieved from [Link]

-

PubMed Central. (2021, June 23). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. 2-Furancarboxylic acid | 88-14-2 | Benchchem [benchchem.com]

- 9. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]

- 10. 2-Furancarboxylic acid,5-sulfo-;87299-57-8 [axsyn.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Reactivity of Sulfonyl Chlorides on Aromatic Rings

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their ability to form robust carbon-sulfur bonds and serve as precursors to a vast array of functional groups, most notably the sulfonamides, which are ubiquitous in medicinal chemistry. This technical guide provides a comprehensive exploration of the reactivity of sulfonyl chlorides with aromatic rings, focusing primarily on the Friedel-Crafts sulfonylation reaction. We will delve into the mechanistic underpinnings of this powerful transformation, explore the diverse catalyst systems that enable it, and analyze the electronic and steric factors that govern its outcome. This document is intended to be a field-proven resource, bridging theoretical principles with practical applications and providing detailed experimental protocols for the practicing scientist.

The Aromatic Sulfonyl Chloride: A Privileged Reagent

Aromatic sulfonyl chlorides (Ar-SO₂Cl) are highly versatile electrophilic reagents. The sulfur atom, rendered significantly electron-deficient by two oxygen atoms and a chlorine atom, is susceptible to nucleophilic attack. When reacting with an aromatic ring, a classic electrophilic aromatic substitution (EAS) ensues, leading to the formation of a diaryl sulfone. This reaction, a variation of the famed Friedel-Crafts reaction, is a critical tool for creating structural motifs found in numerous pharmaceuticals, agrochemicals, and polymers.[1] Understanding the nuances of this reaction is paramount for any chemist involved in the synthesis of complex aromatic systems.

The Core Transformation: Friedel-Crafts Sulfonylation

The reaction of an aromatic sulfonyl chloride with an arene to form a diaryl sulfone is known as Friedel-Crafts sulfonylation. This transformation is a powerful method for C-S bond formation and proceeds via an electrophilic aromatic substitution mechanism. Unlike the related Friedel-Crafts alkylation, sulfonylation does not typically suffer from carbocation rearrangements, and unlike acylation, the product is not deactivated towards further substitution to the same extent. However, the reaction generally requires a catalyst to enhance the electrophilicity of the sulfonyl chloride.

The Mechanism: Activating the Electrophile

The reaction is initiated by the activation of the sulfonyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and making the sulfur atom a much more potent electrophile.[2][3] This creates a highly reactive complex, which may exist as a discrete sulfonyl cation (ArSO₂⁺) or as a polarized donor-acceptor complex.

The subsequent steps follow the canonical EAS pathway:

-

Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic sulfur atom of the activated complex, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and yielding the diaryl sulfone product. The Lewis acid catalyst is also regenerated in this step.

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Sulfonylation.

Catalyst Systems: From Traditional to Modern

The choice of catalyst is critical for a successful sulfonylation reaction. While traditional Lewis acids are effective, their drawbacks have spurred the development of more environmentally benign alternatives.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | High reactivity, readily available. | Stoichiometric amounts often required, moisture sensitive, corrosive, generate hazardous waste.[1] |

| Brønsted Acids | Triflic acid (TfOH), Polysphosphoric acid | Strong proton donors that can activate the sulfonyl chloride. | Highly corrosive, difficult to handle.[4] |

| Solid Acid Catalysts | Zeolites (e.g., Zeolite Beta, HZSM-5), Montmorillonite clays | Reusable, environmentally friendly, often show high regioselectivity, easy separation from the reaction mixture.[1][5] | May have lower activity than traditional Lewis acids, requiring higher temperatures. |

The move towards solid acid catalysts represents a significant advancement in making Friedel-Crafts sulfonylation a greener chemical process.[6] Zeolites, with their well-defined pore structures, can offer shape-selectivity, favoring the formation of specific isomers.[7]

Factors Governing Reactivity and Regioselectivity

The success and outcome of a Friedel-Crafts sulfonylation are dictated by the electronic properties of both the arene and the sulfonyl chloride, as well as by steric factors.

Substituent Effects on the Aromatic Substrate

As with all electrophilic aromatic substitutions, the nature of the substituents on the arene has a profound impact on reactivity.

-

Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the nucleophilicity of the aromatic ring, accelerating the reaction. These groups direct the incoming electrophile to the ortho and para positions.

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the ring, making it less nucleophilic and thus slowing down or even inhibiting the reaction.[8] These groups direct the incoming electrophile to the meta position. Halogens are an exception, as they are deactivating yet ortho, para-directing.

A critical limitation of the Friedel-Crafts reaction is its general failure with strongly deactivated aromatic rings.[8] For instance, nitrobenzene is often used as a solvent for Friedel-Crafts reactions precisely because it is unreactive.

Regioselectivity: The Ortho vs. Para Debate

For activated aromatic rings, a mixture of ortho and para substituted products is typically expected. The para product is often favored due to steric hindrance at the ortho positions, which are adjacent to the existing substituent. The exact ratio of isomers depends on the size of both the directing group on the arene and the incoming sulfonyl electrophile.

Practical Applications and Synthetic Utility

The diaryl sulfones produced via Friedel-Crafts sulfonylation are valuable compounds in their own right, but sulfonyl chlorides are also key precursors to other important functional groups.

Synthesis of Sulfonamides

Perhaps the most significant application of aromatic sulfonyl chlorides is in the synthesis of sulfonamides. This is achieved by reacting the sulfonyl chloride with a primary or secondary amine. This reaction, often referred to as the Hinsberg test, is a nucleophilic acyl substitution at the sulfur atom. The resulting sulfonamides are a critical class of compounds in the pharmaceutical industry, with applications as antibiotics, diuretics, and anti-inflammatory agents.

Caption: General scheme for the synthesis of sulfonamides.

Validated Experimental Protocols

The following protocols provide standardized, self-validating procedures for key transformations involving aromatic sulfonyl chlorides.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Sulfonylation

Objective: To synthesize a diaryl sulfone from an arene and an aromatic sulfonyl chloride using aluminum chloride as a catalyst.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Aromatic Sulfonyl Chloride (e.g., benzenesulfonyl chloride)

-

Arene (e.g., toluene)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (aq., 1M)

-

Sodium bicarbonate (aq., saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser with drying tube

-

Separatory funnel

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Charging: Charge the flask with the arene (1.2 equivalents) and the anhydrous solvent.

-

Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.1 equivalents) portion-wise. Caution: The addition can be exothermic.

-

Substrate Addition: Slowly add the aromatic sulfonyl chloride (1.0 equivalent) to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture to 0°C and quench by slowly adding cold 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Sulfonamide (Hinsberg Reaction)

Objective: To synthesize an N-substituted sulfonamide from a sulfonyl chloride and an amine.

Materials:

-

Aromatic Sulfonyl Chloride (1.0 equivalent)

-

Primary or Secondary Amine (1.1 equivalents)

-

Pyridine or aqueous NaOH (10%) as base/solvent

-

Dichloromethane (for extraction)

-

Hydrochloric acid (aq., 1M)

Procedure:

-

Reaction Mixture: In a flask, dissolve the amine in pyridine or 10% NaOH solution.

-

Addition of Sulfonyl Chloride: Add the aromatic sulfonyl chloride dropwise to the stirred amine solution at room temperature.

-

Reaction: Stir the mixture for 10-15 minutes. The formation of a precipitate may be observed.

-

Workup (for primary amines): Acidify the reaction mixture with 1M HCl. The sulfonamide, being acidic, will dissolve if it was initially soluble in the NaOH solution. If a precipitate forms upon acidification, it is the sulfonamide.

-

Workup (for secondary amines): The resulting sulfonamide is not acidic and will precipitate from the basic solution. It can be isolated by filtration.

-

Extraction and Purification: If no precipitate forms, the product can be extracted with dichloromethane. The organic layer is then washed with 1M HCl, water, and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by recrystallization.

Conclusion

The reaction of sulfonyl chlorides with aromatic rings, particularly through the Friedel-Crafts sulfonylation, remains a cornerstone of synthetic organic chemistry. Its ability to forge strong C-S bonds provides access to the vital sulfone and sulfonamide structural motifs. While traditional Lewis acid catalysis is robust, the field is increasingly moving towards more sustainable solid acid catalysts that offer enhanced selectivity and environmental benefits. A thorough understanding of the underlying mechanisms and influencing factors, as detailed in this guide, empowers researchers to harness the full potential of this versatile reaction in the pursuit of novel molecules for drug discovery and materials science.

References

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Choudary, B. M., Chowdari, N. S., & Kantam, M. L. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2689-2693. [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Muneer CP. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. [Link]

-

Choudary, B. M., et al. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. [Link]

-

Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3.... [Link]

-

ResearchGate. (n.d.). Friedel‐Crafts‐type sulfonylation of (hetero)arenes. [Link]

-

Unnamed author. (n.d.). Substituent effects in Friedel-Crafts reactions. [Link]

-

The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]

-